2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core. Key structural features include:
- Position 2: Methyl group.
- Position 3: Phenyl substituent.
- Position 7: Ethoxy chain terminating in a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-21-27(22-8-4-2-5-9-22)28(31)25-13-12-24(20-26(25)33-21)32-19-18-29-14-16-30(17-15-29)23-10-6-3-7-11-23/h2-13,20H,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHKTYATTMBBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Substitution Reactions:
Etherification: The 7-position ethoxy group is introduced via an etherification reaction, where the chromen-4-one is reacted with an appropriate alkyl halide in the presence of a base.
Piperazine Derivative Formation: The final step involves the reaction of the intermediate with 4-phenylpiperazine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, leading to the formation of quinones and N-oxides.
Reduction: Reduction reactions can target the chromen-4-one core, converting it to chroman-4-one derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and N-oxides.
Reduction: Chroman-4-one derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research due to its structural similarity to natural products. It can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Chromen-4-One Core
The table below highlights key structural differences among related compounds:
Key Observations:
Position 3 Modifications :
- The phenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-chlorophenyl in ) or electron-donating (e.g., 4-methoxyphenyl in ) substituents in analogs. These differences may influence receptor affinity or metabolic stability.
- Fluorinated derivatives (e.g., 4-fluorophenyl in ) are often explored for enhanced blood-brain barrier penetration.
Position 7 Linker and Piperazine Modifications: The ethoxy linker in the target compound is shorter than the propoxy chain in , which may affect conformational flexibility and binding kinetics.
Pharmacological and Physicochemical Properties
- Melting Points and Purity: Analogs like 7-(2-(benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound 10 in ) exhibit high purity (98.8%) and melting points (135–136.6°C). These properties suggest stability suitable for in vitro assays. The target compound’s physicochemical data (e.g., solubility, logP) are unreported but can be inferred to align with lipophilic chromenones due to the phenylpiperazine group.
Synthetic Routes :
- Biological Activity: Derivatives with piperazine-ethoxy groups (e.g., ) show dual AChE/BuChE inhibition, suggesting the target compound may share this profile.
Biological Activity
The compound 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a derivative of the flavonoid family, specifically a chromenone. This class of compounds is known for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this particular compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of flavonoid derivatives, including chromenones. For instance, a related compound demonstrated significant inhibition of nitric oxide (NO) production in RAW264.7 cells when treated with lipopolysaccharide (LPS). This effect was attributed to the modulation of the TLR4/MAPK signaling pathway, which plays a crucial role in inflammatory responses .
Anticancer Potential
Flavonoids have also been investigated for their anticancer effects. Compounds similar to this compound have shown cytotoxicity against various cancer cell lines. For example, derivatives were evaluated for their ability to inhibit cell growth in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells, with some exhibiting IC50 values in the micromolar range .
Inhibition of Inflammatory Mediators
The mechanism by which this compound exerts its anti-inflammatory effects may involve:
- Downregulation of Pro-inflammatory Cytokines : The compound has been shown to decrease levels of IL-6 and TNF-alpha in serum, indicating its potential to modulate inflammatory cytokine production.
- Inhibition of NO Production : Similar compounds have been observed to significantly reduce NO levels in LPS-stimulated macrophages .
Antiproliferative Effects
The antiproliferative activity is likely mediated through:
- Cell Cycle Arrest : Compounds have been reported to block cell cycle progression at the G2/M phase, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Certain derivatives induce apoptosis in tumor cells by activating intrinsic pathways that lead to programmed cell death .
Study 1: Anti-inflammatory Evaluation
In a study assessing the anti-inflammatory properties of various chromenone derivatives, one compound exhibited potent inhibition of NO production at a concentration of 20 µM. The study utilized RAW264.7 cells pre-treated with the compound before LPS exposure, demonstrating a significant reduction in inflammatory markers .
Study 2: Anticancer Activity Assessment
A series of chromenone derivatives were tested against multiple cancer cell lines. The results indicated that several compounds had IC50 values below 10 µM, showcasing their potential as anticancer agents. The most potent derivative was further analyzed for its effects on cell cycle dynamics and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
